![molecular formula C12H15N3OS B1278061 5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine CAS No. 400739-14-2](/img/structure/B1278061.png)
5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine" is a derivative of the 1,3,4-thiadiazol-2-amine family, which is known for its diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share the 1,3,4-thiadiazol-2-amine moiety. These compounds are synthesized through various reactions involving cyclization and substitution, and they exhibit interesting chemical and physical properties, as well as biological activities .
Synthesis Analysis
The synthesis of related 1,3,4-thiadiazol-2-amine derivatives typically involves cyclization reactions. For instance, one derivative is synthesized by cyclization of ibuprofen with thiosemicarbazide in the presence of POCl3 . Another synthesis route involves the reaction of N-phenylhydrazinecarbothioamide with a substituted benzoic acid in phosphorus oxychloride . These methods suggest that the synthesis of "5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine" would likely follow a similar pathway, involving the appropriate precursors and cyclization agents.
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using techniques such as FT-IR, NMR spectroscopy, and X-ray diffraction. For example, the ibuprofen derivative crystallizes in the triclinic system with space group P-1, showing discrete cations and chloride anions . The molecular structure is further confirmed by vibrational analysis and quantum chemical calculations, which are consistent with the experimental data . These techniques would be applicable to determine the molecular structure of "5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine".
Chemical Reactions Analysis
The chemical reactivity of the thiadiazole derivatives is influenced by the presence of various functional groups. The NBO analysis of one derivative shows strong resonance interactions, which could affect its reactivity . The presence of metal complexes in another derivative suggests that "5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine" could also form complexes with metals, which would be characterized by techniques such as UV/visible spectroscopy and magnetic moment measurements .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by their crystalline structure, vibrational spectra, and potential for forming hydrogen bonds, as seen in the crystal structure of a related compound . The antileishmanial activity of some derivatives indicates that the substitution pattern on the thiadiazole ring can significantly influence biological activity . The synthesis and study of triazole derivatives also suggest that the introduction of different substituents can lead to compounds with potential biological applications .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- 5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine and its derivatives have been synthesized and characterized in various studies, indicating a broad interest in their chemical properties. For example, Ahmed A. Hussain Al-Amiery et al. (2009) reported the synthesis of metal complexes of a similar compound, 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine, revealing its potential for forming complexes with various metals (Al-Amiery, Yousif, & Shakir, 2009).
Biological Activities
- Various derivatives of 1,3,4-thiadiazole, a core structure in the compound, have been investigated for their biological activities. For instance, M. Gür et al. (2020) explored Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine for their DNA protective ability and antimicrobial activity (Gür et al., 2020). Additionally, D. Chandra Sekhar et al. (2019) synthesized 1,3,4-thiadiazole derivatives showing significant in vitro antitumor activities against breast cancer and normal human cell lines (Sekhar et al., 2019).
Antioxidant and Anti-inflammatory Properties
- The antioxidant and anti-inflammatory properties of 5-((styrylsulfonyl) methyl)-1,3,4-oxadiazol/thiadiazol-2-amine derivatives were explored by G. Sravya et al. (2019), highlighting the potential therapeutic applications of these compounds (Sravya et al., 2019).
Spectroscopic and Theoretical Studies
- Spectroscopic and theoretical studies, such as those conducted by A. Matwijczuk et al. (2018), have examined the fluorescence effects in bio-active derivatives of 1,3,4-thiadiazole, which may have implications for biomedical imaging or sensing technologies (Matwijczuk et al., 2018).
Fungicidal Activities
- The fungicidal activities of certain derivatives have been investigated, as shown in a study by Shan-mei Xiao (2009), which reported moderate fungicidal activities for specific compounds (Xiao, 2009).
Antileishmanial Activity
- Compounds containing the 1,3,4-thiadiazole core have been evaluated for their antileishmanial activity, such as in the research by A. Tahghighi et al. (2013), indicating potential applications in treating tropical diseases (Tahghighi et al., 2013).
Eigenschaften
IUPAC Name |
5-[(2-propan-2-ylphenoxy)methyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-8(2)9-5-3-4-6-10(9)16-7-11-14-15-12(13)17-11/h3-6,8H,7H2,1-2H3,(H2,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCWLPPARVIIMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC2=NN=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427973 |
Source


|
| Record name | 5-{[2-(Propan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine | |
CAS RN |
400739-14-2 |
Source


|
| Record name | 5-{[2-(Propan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

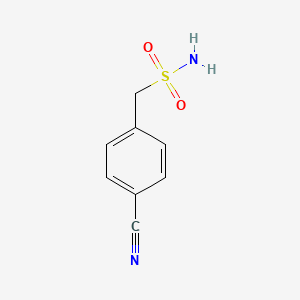
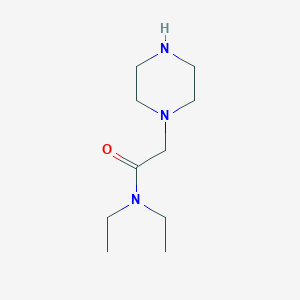
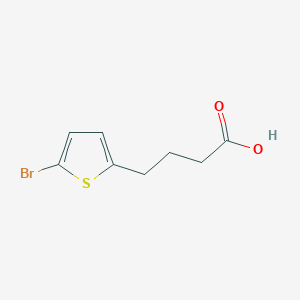

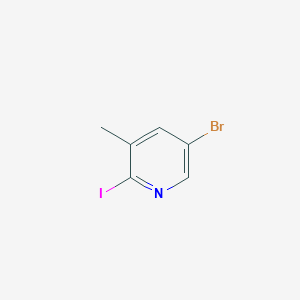
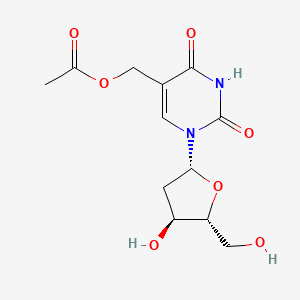

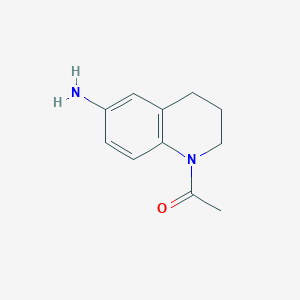




![4-[Oxo(piperazin-1-yl)acetyl]morpholine](/img/structure/B1278052.png)
